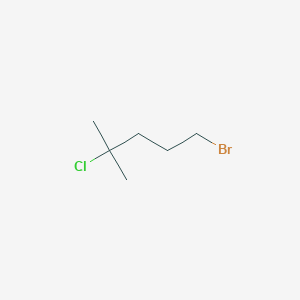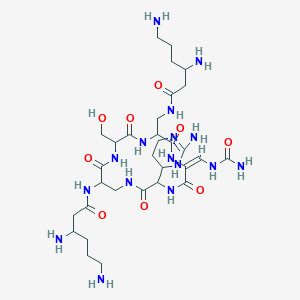
1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- is an organic compound that belongs to the class of benzodioxoles. This compound is characterized by a benzene ring fused with a dioxole ring, and it contains two tert-butyl groups at the 4 and 7 positions. The presence of these tert-butyl groups significantly influences the compound’s chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- can be synthesized through the condensation of catechol with disubstituted halomethanes in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid . The reaction forms the dioxole ring by methylenedioxy bridge formation, where the methanol acts as the methylene source . The process requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the synthesis of 1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- often involves the use of concentrated aqueous alkaline solutions in the presence of tetraalkylammonium or phosphonium salts . Sometimes, alkyl iodides are also used to facilitate the reaction . This method is preferred for large-scale production due to its efficiency and cost-effectiveness.
化学反応の分析
Types of Reactions
1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound is prone to electrophilic substitution reactions due to the electron-rich nature of the dioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens and nitro compounds are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated and nitro-substituted derivatives.
科学的研究の応用
1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- involves its interaction with cytochrome P450 enzymes. The compound regulates cytochrome P450-dependent drug oxidation, which is crucial in the process of drug metabolism and elimination from the body . The presence of the methylenedioxy bridge allows for hydrogen abstraction, forming a methylenedioxybenzene radical that interacts with the enzyme .
類似化合物との比較
Similar Compounds
- 1,4-Benzodioxine
- Methylenedioxybenzene
- Safrole
- Piperonal
Uniqueness
1,3-Benzodioxole, 4,7-bis(1,1-dimethylethyl)- is unique due to the presence of the tert-butyl groups, which enhance its stability and reactivity compared to other benzodioxole derivatives . These groups also influence the compound’s interaction with enzymes and its overall chemical behavior .
特性
CAS番号 |
76588-54-0 |
|---|---|
分子式 |
C15H22O2 |
分子量 |
234.33 g/mol |
IUPAC名 |
4,7-ditert-butyl-1,3-benzodioxole |
InChI |
InChI=1S/C15H22O2/c1-14(2,3)10-7-8-11(15(4,5)6)13-12(10)16-9-17-13/h7-8H,9H2,1-6H3 |
InChIキー |
XHNZBOQQCNCBBC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=C2C(=C(C=C1)C(C)(C)C)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


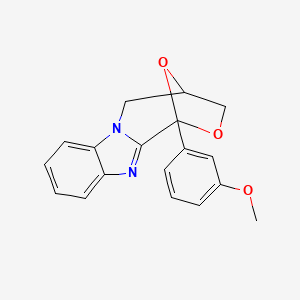
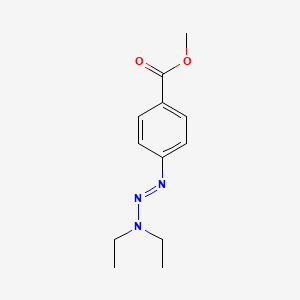
![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)
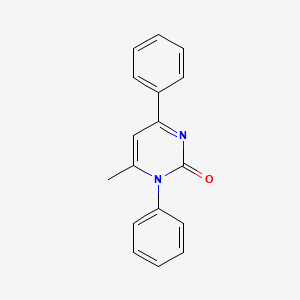
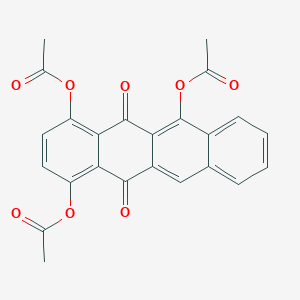
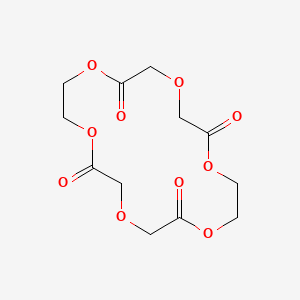
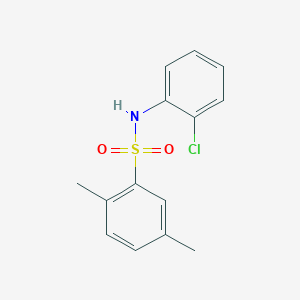
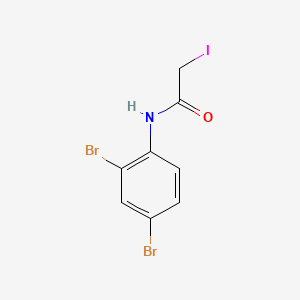
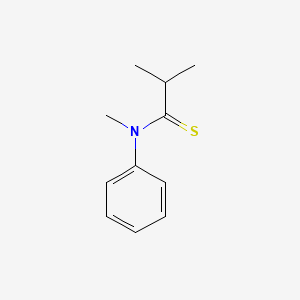
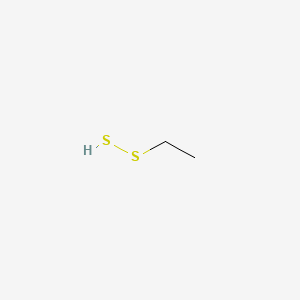
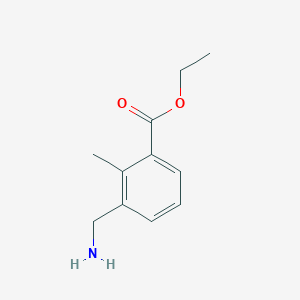
![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)
